molecular formula C17H17N3OS B8604524 (5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one

(5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one

Cat. No.: B8604524
M. Wt: 311.4 g/mol
InChI Key: LMVPQMGRYSRMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one is a heterocyclic compound with a unique structure that includes both imidazoline and thioether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-methylthio-4-phenyl-2-imidazolin-5-one with aniline derivatives in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: (5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazoline ring can be reduced under hydrogenation conditions to yield the corresponding imidazolidine derivative.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

Scientific Research Applications

(5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of (5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of key enzymes involved in the inflammatory response .

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one

InChI

InChI=1S/C17H17N3OS/c1-17(13-9-5-3-6-10-13)15(21)20(16(18-17)22-2)19-14-11-7-4-8-12-14/h3-12,19H,1-2H3

InChI Key

LMVPQMGRYSRMIW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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